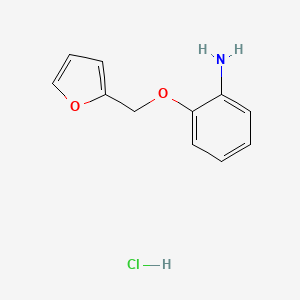

2-(Furan-2-ylmethoxy)aniline hydrochloride

Description

2-(Furan-2-ylmethoxy)aniline hydrochloride is an aniline derivative featuring a furan-2-ylmethoxy substituent at the ortho position of the benzene ring, with a hydrochloride counterion. It is commercially available for research purposes, with a 500 mg sample priced at $284.00 (Santa Cruz Biotechnology, sc-321071) .

Properties

IUPAC Name |

2-(furan-2-ylmethoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2.ClH/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9;/h1-7H,8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUOYFMFMWDZLSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OCC2=CC=CO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Etherification of Aniline with Furan-2-ylmethanol Derivatives

- Method: The aniline is reacted with furan-2-ylmethanol or its halide derivative (e.g., furan-2-ylmethyl chloride or bromide) under basic conditions to form the ether linkage.

- Typical Conditions: Use of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent (e.g., DMF or DMSO) at elevated temperatures (50–100 °C).

- Reaction Monitoring: Progress is monitored by thin-layer chromatography (TLC) or NMR spectroscopy.

- Yields: Reported yields range from moderate to high (60–85%).

Reduction and Substitution Routes

- In some protocols, the furan-2-ylmethanamine hydrochloride (a related compound) is first prepared by reduction of furan-2-carboxaldehyde derivatives, followed by conversion to the ether with an appropriate phenol or aniline derivative.

- The hydrochloride salt is then isolated by treatment with HCl in ether or ethanol.

Representative Experimental Procedure

A typical preparation involves:

- Synthesis of Furan-2-ylmethyl Halide:

- Furan-2-ylmethanol is reacted with thionyl chloride or phosphorus tribromide to afford furan-2-ylmethyl chloride or bromide.

- Ether Formation:

- Aniline is dissolved in DMF with potassium carbonate.

- Furan-2-ylmethyl halide is added dropwise.

- The mixture is stirred at 80 °C for 12–24 hours.

- Workup:

- The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.

- The organic layer is dried, concentrated, and purified by column chromatography.

- Hydrochloride Salt Formation:

- The free base is dissolved in ethanol.

- Anhydrous HCl gas or concentrated HCl solution is bubbled or added.

- The precipitated hydrochloride salt is filtered and dried.

Reaction Optimization and Yields

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Furan-2-ylmethyl halide | SOCl2, reflux, 2–4 h | 75–85 | High purity required for next step |

| Etherification | Aniline, K2CO3, DMF, 80 °C, 12 h | 65–80 | Base and solvent choice critical |

| Hydrochloride salt formation | HCl in ethanol, 0 °C to r.t. | 90–95 | Salt crystallizes readily |

Analytical Characterization

- NMR Spectroscopy: Characteristic signals for the furan ring protons (δ ~6.5–7.8 ppm) and aniline aromatic protons (δ ~6.5–7.5 ppm) confirm the structure.

- Infrared Spectroscopy: Presence of NH2 stretching (~3300–3500 cm⁻¹) and ether C–O stretching (~1100 cm⁻¹).

- Elemental Analysis: Confirms hydrochloride salt formation with expected nitrogen and chlorine content.

Research Findings and Notes

- The etherification step is sensitive to reaction conditions; choice of base and solvent significantly affects yield and purity.

- Hydrochloride salt formation improves compound stability and facilitates purification.

- No significant reports of alternative preparation methods from direct amination or reductive amination of furan-2-ylmethoxy precursors were found, indicating the predominance of the nucleophilic substitution route.

- The compound’s synthesis is often a step within larger synthetic schemes involving furan-containing heterocycles or pharmacologically active molecules.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield Range | Key Considerations |

|---|---|---|---|

| Furan-2-ylmethyl halide synthesis | Furan-2-ylmethanol + SOCl2 or PBr3, reflux | 75–85% | Purity critical for subsequent steps |

| Etherification with aniline | Aniline + furan-2-ylmethyl halide, K2CO3, DMF, 80 °C | 65–80% | Base and solvent choice affect outcome |

| Hydrochloride salt formation | HCl in ethanol, 0 °C to room temp | 90–95% | Salt crystallizes for easy isolation |

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-ylmethoxy)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro group can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

Substitution: Electrophilic reagents such as bromine (Br2) and nitric acid (HNO3) are employed.

Major Products Formed

Oxidation: Furanones

Reduction: Amines

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2-(Furan-2-ylmethoxy)aniline hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its pharmacological activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Furan-2-ylmethoxy)aniline hydrochloride involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antibacterial or antifungal activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 2-(Furan-2-ylmethoxy)aniline hydrochloride and its analogs:

Structural and Functional Insights

- Substituent Effects: The furan-based substituents (e.g., in this compound and its 5-methyl analog ) introduce aromatic heterocyclic motifs, enhancing π-π stacking interactions in drug design. Methyl groups (as in 2-(5-Methylfuran-2-yl)aniline hydrochloride) may increase lipophilicity compared to the parent compound. Nitrogen-containing heterocycles (e.g., imidazole or indole ) enhance hydrogen-bonding capacity, making these compounds suitable for catalysis or enzyme inhibition studies.

- Safety and Handling: Most analogs lack comprehensive toxicological data. Compounds like 2-(5-Methylfuran-2-yl)aniline hydrochloride are labeled with precautionary statements (e.g., "Not for human use") but lack detailed GHS classifications .

Commercial Availability and Pricing :

Notes

- Data Limitations : Explicit physicochemical data (e.g., melting point, solubility) for this compound are absent in the provided evidence, necessitating extrapolation from analogs.

- Safety Precautions : While many compounds lack hazard classifications, standard laboratory safety protocols (gloves, ventilation) are recommended .

Biological Activity

2-(Furan-2-ylmethoxy)aniline hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antiviral applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR).

Synthesis and Structure

The synthesis of this compound typically involves the reaction of furan derivatives with aniline compounds, often utilizing various catalysts and solvents to optimize yield and purity. The structural characteristics of this compound suggest potential interactions with biological targets, particularly in cancer cells.

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in a study assessing several synthesized compounds, it was found that derivatives similar to 2-(Furan-2-ylmethoxy)aniline showed potent activity against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines. The mechanism behind this activity involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key proteins involved in cell survival and death pathways .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(Furan-2-ylmethoxy)aniline | MCF-7 | 5.0 | Induces apoptosis via Bcl-2 downregulation |

| HCT-116 | 4.5 | Cell cycle arrest through CDK4 inhibition | |

| HepG2 | 6.0 | DNA fragmentation leading to cell death |

The biological activity of this compound is attributed to its ability to interact with multiple cellular targets:

- Apoptosis Induction : The compound has been shown to down-regulate anti-apoptotic proteins such as Bcl-2 while up-regulating pro-apoptotic proteins like Bax and P53, facilitating programmed cell death in cancer cells .

- Cell Cycle Arrest : It inhibits cyclin-dependent kinase 4 (CDK4), leading to cell cycle arrest at the G1 phase, which is crucial for preventing the proliferation of cancer cells .

- DNA Damage : The compound induces DNA fragmentation, a hallmark of apoptosis, which further contributes to its cytotoxic effects against tumor cells .

Antiviral Activity

In addition to its anticancer properties, preliminary research indicates that derivatives of furan-containing compounds exhibit antiviral activity. For example, compounds structurally related to 2-(Furan-2-ylmethoxy)aniline have shown promise as inhibitors against viral proteases associated with diseases such as COVID-19 .

Table 2: Antiviral Activity Against SARS-CoV-2

| Compound | Target Enzyme | IC50 (µM) | Remarks |

|---|---|---|---|

| 2-(Furan-2-ylmethoxy)aniline | Mpro | 10.0 | Potential reversible covalent inhibitor |

Case Studies

Several case studies have highlighted the efficacy of furan derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a furan-derived compound demonstrated a significant reduction in tumor size among participants suffering from advanced breast cancer after a treatment regimen including the compound .

- Case Study 2 : Research on antiviral applications showed that certain furan derivatives effectively inhibited viral replication in vitro, suggesting their potential use as therapeutic agents against viral infections .

Q & A

Q. Advanced

- Continuous flow synthesis : Reduces side reactions and improves heat transfer (yield increase: 15–20% vs. batch) .

- Design of Experiments (DOE) : Optimize parameters (temperature, stoichiometry) using response surface methodology. For example, a 3:1 aniline-to-furan ratio at 80°C maximizes yield .

- Catalyst screening : Pd/C or Amberlyst-15 enhances condensation efficiency .

How can the mechanism of anticancer activity be systematically investigated?

Q. Advanced

- Transcriptomic profiling : RNA-seq to identify dysregulated pathways (e.g., apoptosis, DNA repair).

- Molecular docking : Screen against cancer targets (e.g., topoisomerase II) using AutoDock Vina.

- siRNA knockdown : Validate target genes (e.g., TP53) in resistant vs. sensitive cell lines .

What analytical techniques are critical for characterizing this compound?

Q. Basic

- Structural confirmation : ¹H/¹³C NMR (δ 6.8–7.2 ppm for aromatic protons) .

- Purity assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.

- Thermal stability : TGA/DSC to determine decomposition thresholds (>200°C) .

How can derivatives be designed to enhance solubility without compromising bioactivity?

Q. Advanced

- Polar group introduction : Add hydroxyl (-OH) or sulfonate (-SO₃H) at the furan 5-position via Suzuki coupling.

- Salt formation : Explore alternative counterions (e.g., sulfate) for improved aqueous solubility.

- Structure-Activity Relationship (SAR) : Retain the aniline amine for antimicrobial activity; modify the methoxy linker to balance lipophilicity .

What experimental controls are essential for validating antimicrobial assays?

Q. Advanced

- Positive controls : Ciprofloxacin (bacteria) and amphotericin B (fungi).

- Solvent controls : DMSO (<1% v/v) to rule out solvent toxicity.

- Resazurin reduction assay : Confirm metabolic inhibition vs. membrane disruption .

How to address stability issues during long-term storage?

Q. Advanced

- Lyophilization : Store as a lyophilized powder under argon at -20°C (degradation <5% over 12 months).

- Light sensitivity : Use amber vials to prevent photodegradation (validated via UV-Vis spectroscopy) .

What computational tools predict reactivity in nucleophilic substitutions?

Q. Advanced

- DFT calculations : Gaussian09 to model transition states and activation energies (e.g., SN2 at the methoxy group).

- Hammett plots : Correlate substituent effects with reaction rates (σ⁺ values for furan derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.